5-Cyclopropoxypyridine-2,4-dicarboxamide
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Overview
Description
5-Cyclopropoxypyridine-2,4-dicarboxamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxypyridine-2,4-dicarboxamide typically involves the reaction of pyridine-2,4-dicarboxylic acid with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bonds . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxypyridine-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-Cyclopropoxypyridine-2,4-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxypyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,4-dicarboxamide: Lacks the cyclopropoxy group but shares the pyridine and dicarboxamide structure.
Cyclopropylamine derivatives: Compounds with a cyclopropylamine moiety attached to different aromatic rings.
Uniqueness
5-Cyclopropoxypyridine-2,4-dicarboxamide is unique due to the presence of both the cyclopropoxy group and the pyridine-2,4-dicarboxamide structure.
Properties
Molecular Formula |
C10H11N3O3 |
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Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-cyclopropyloxypyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)6-3-7(10(12)15)13-4-8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,11,14)(H2,12,15) |
InChI Key |
ZUELRDNVGSSBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C(=O)N)C(=O)N |
Origin of Product |
United States |
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